molecular formula C19H18O4 B5740831 3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one

3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one

Cat. No.: B5740831
M. Wt: 310.3 g/mol
InChI Key: ZVORXMXVWHRHHQ-UHFFFAOYSA-N
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Description

3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a chromen-2-one core with benzyl, dimethoxy, and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7,8-dimethoxy-4-methylcoumarin and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using potassium carbonate as a base and dimethylformamide as a solvent. The reaction mixture is heated to facilitate the nucleophilic substitution of the benzyl group onto the chromen-2-one core.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Processes: Implementing automated processes for precise control of reaction conditions, such as temperature, pressure, and reaction time.

    Efficient Purification: Employing efficient purification techniques, such as recrystallization or high-performance liquid chromatography, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The benzyl, dimethoxy, and methyl groups can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Biology: The compound is used as a probe to study enzyme interactions and cellular processes.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one
  • 3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one
  • 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Uniqueness

3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl, dimethoxy, and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-benzyl-7,8-dimethoxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12-14-9-10-16(21-2)18(22-3)17(14)23-19(20)15(12)11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVORXMXVWHRHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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